molecular formula C7H8N2O3 B562792 4-Methoxy-2-nitroaniline-d3 CAS No. 922730-95-8

4-Methoxy-2-nitroaniline-d3

Cat. No.: B562792
CAS No.: 922730-95-8
M. Wt: 171.17
InChI Key: QFMJFXFXQAFGBO-FIBGUPNXSA-N
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Description

4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterium atoms replace the hydrogen atoms in the methoxy group, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration, which can be achieved using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly crucial and may involve specialized equipment to handle deuterated reagents efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, various nucleophiles, aqueous or organic solvents.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products

    Reduction: 4-Methoxy-2-aminoaniline-d3.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

4-Methoxy-2-nitroaniline-d3 is used in a wide range of scientific research applications:

    Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular interactions.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Medicine: As a reference compound in pharmacokinetic studies to understand drug metabolism.

    Industry: In the synthesis of dyes and pigments, where it serves as an intermediate.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The deuterium atoms provide stability and allow for detailed NMR studies to elucidate these interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-nitroaniline: The non-deuterated version, used in similar applications but lacks the stability and specificity provided by deuterium.

    2-Nitro-p-anisidine: Another nitroaniline derivative with similar functional groups but different substitution patterns.

    4-Amino-3-nitroanisole: A related compound with an amino group instead of a nitro group, used in different chemical reactions.

Uniqueness

4-Methoxy-2-nitroaniline-d3 is unique due to the presence of deuterium atoms, which enhance its stability and make it particularly useful in NMR spectroscopy. This allows for more precise studies of molecular interactions and reaction mechanisms compared to its non-deuterated counterparts.

Biological Activity

4-Methoxy-2-nitroaniline-d3, a deuterated derivative of 4-methoxy-2-nitroaniline, is a compound of significant interest in the field of biological research. Due to its structural features, it serves as a valuable tool for studying various biological processes and mechanisms. This article delves into its biological activity, including its pharmacological effects, toxicity profiles, and potential applications in research.

  • Molecular Formula : C7H8N2O3
  • Molecular Weight : 168.15 g/mol
  • IUPAC Name : 4-Methoxy-2-nitroaniline

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Pharmacological Effects

Research indicates that compounds similar to 4-methoxy-2-nitroaniline exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Studies have shown that nitroanilines can possess antimicrobial properties, potentially inhibiting bacterial growth through interference with cellular processes.
  • Anticancer Potential : Certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells, with mechanisms involving the modulation of signaling pathways and gene expression.

2. Toxicity and Safety

Toxicological studies on related compounds suggest that exposure to nitroanilines may lead to adverse health effects:

  • Carcinogenicity : Evidence from animal studies indicates that nitroanilines may have carcinogenic potential, particularly affecting liver and kidney tissues.
  • Genotoxicity : Compounds in this class are often assessed for their mutagenic properties. For instance, 4-methoxy-2-nitroaniline has been implicated in inducing DNA damage under certain conditions.

Case Studies

  • Toxicological Assessment :
    • A study conducted on the effects of nitroanilines in rodent models revealed significant increases in liver weight and signs of hepatic damage at elevated doses (Nair et al., 1986). The findings suggested a dose-dependent relationship between exposure levels and adverse health outcomes.
  • Antimicrobial Evaluation :
    • In vitro assays demonstrated that this compound exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics (Chung et al., 1996).

Data Tables

Biological Activity Effect Observed Reference
Antimicrobial ActivityInhibition of Gram-positive bacteria growthChung et al., 1996
Hepatic ToxicityIncreased liver weight and damageNair et al., 1986
GenotoxicityInduction of DNA damageEPA NEPIS Report

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo reduction in biological systems, leading to reactive intermediates that may interact with nucleophiles such as DNA. This interaction can result in mutagenic effects or trigger apoptotic pathways in cancer cells.

Properties

IUPAC Name

2-nitro-4-(trideuteriomethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMJFXFXQAFGBO-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662081
Record name 4-[(~2~H_3_)Methyloxy]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

922730-95-8
Record name 4-[(~2~H_3_)Methyloxy]-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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